molecular formula C9H10N2O3 B14838999 5-Cyclopropoxy-2-methyl-4-nitropyridine

5-Cyclopropoxy-2-methyl-4-nitropyridine

Cat. No.: B14838999
M. Wt: 194.19 g/mol
InChI Key: PMKMQCLYSSFFFZ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-methyl-4-nitropyridine: is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol It is characterized by the presence of a cyclopropoxy group, a methyl group, and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-methyl-4-nitropyridine typically involves the nitration of pyridine derivatives. One common method involves the reaction of pyridine N-oxide with nitric acid (HNO3) and sulfuric acid (H2SO4) to form the nitro derivative . The reaction conditions are carefully controlled to avoid polynitration and ensure high selectivity. The nitration product is then subjected to further reactions to introduce the cyclopropoxy and methyl groups.

Industrial Production Methods: In an industrial setting, the continuous flow synthesis method is often employed to enhance safety and efficiency. This method minimizes the accumulation of highly energetic intermediates and allows for better control of reaction conditions . The use of microreaction technology in continuous flow systems ensures efficient mixing and heat transfer, leading to higher yields and selectivity.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-2-methyl-4-nitropyridine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products:

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Substituted Pyridines: Substitution reactions yield various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Cyclopropoxy-2-methyl-4-nitropyridine is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate their efficacy in treating various medical conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-methyl-4-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • 5-Cyclopropoxy-4-methyl-2-nitropyridine
  • 4-Nitropyridine
  • 3-Nitropyridine

Comparison: 5-Cyclopropoxy-2-methyl-4-nitropyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. Compared to other nitropyridines, this compound exhibits different reactivity and selectivity in chemical reactions. Its unique structure also influences its interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

5-cyclopropyloxy-2-methyl-4-nitropyridine

InChI

InChI=1S/C9H10N2O3/c1-6-4-8(11(12)13)9(5-10-6)14-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

PMKMQCLYSSFFFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

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